molecular formula C16H18N6O4 B2931356 (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 887199-74-8

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2931356
CAS No.: 887199-74-8
M. Wt: 358.358
InChI Key: OUAVYJDEZMDWPD-REZTVBANSA-N
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Description

This compound is a purine-dione derivative featuring a hydrazinyl-linked 3-hydroxybenzylidene moiety and a 2-hydroxypropyl substituent at positions 8 and 7 of the purine core, respectively. The (E)-configuration of the hydrazinyl group ensures structural rigidity, which may influence binding interactions in biological systems. Its molecular formula is C₁₆H₁₈N₆O₄ (MW: 358.35 g/mol), with a hydroxypropyl side chain contributing to hydrophilicity .

Properties

IUPAC Name

8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-9(23)8-22-12-13(21(2)16(26)19-14(12)25)18-15(22)20-17-7-10-4-3-5-11(24)6-10/h3-7,9,23-24H,8H2,1-2H3,(H,18,20)(H,19,25,26)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAVYJDEZMDWPD-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NN=CC3=CC(=CC=C3)O)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)O)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions.

    Addition of the Hydroxybenzylidene Group: The hydroxybenzylidene group is added via a condensation reaction with 3-hydroxybenzaldehyde.

    Substitution with Hydroxypropyl and Methyl Groups: The final substitutions are achieved through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Purine-Dione Derivatives

The compound’s structural analogs differ primarily in substituent groups at positions 7 and 8, as well as the benzylidene/hydrazinyl moiety. Key examples include:

Compound Name Substituents at Position 7 Substituents at Position 8 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-... 2-hydroxypropyl 3-hydroxybenzylidene hydrazinyl C₁₆H₁₈N₆O₄ 358.35 Balanced hydrophilicity; potential for H-bonding and redox activity .
(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-... 2-hydroxypropyl 4-hydroxybenzylidene hydrazinyl C₁₆H₁₈N₆O₄ 358.35 Enhanced π-π stacking due to para-substituted hydroxyl .
8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethyl-... Ethyl 4-ethoxybenzylidene hydrazinyl C₁₉H₂₂N₆O₃ 382.42 Increased lipophilicity from ethoxy and ethyl groups .
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-... 2-chlorobenzyl 3-hydroxypropylamino C₁₆H₁₈ClN₅O₃ 363.80 Chlorine enhances electron-withdrawing effects; altered binding affinity .

Functional Implications of Substituent Modifications

  • Hydroxypropyl vs. Ethyl/Chlorobenzyl at Position 7 : The 2-hydroxypropyl group in the target compound improves water solubility compared to ethyl () or chlorobenzyl () substituents, which favor membrane permeability but reduce solubility .
  • 3-Hydroxybenzylidene vs. Ethoxy groups () increase steric bulk and electron-donating effects, altering redox properties .

Stability and Reactivity

  • The hydrazinyl linkage in the target compound is prone to hydrolysis under acidic conditions, a trait shared with analogs like the 4-hydroxybenzylidene derivative ().
  • The 3-hydroxy group on the benzylidene moiety reduces oxidative degradation compared to unsubstituted benzylidene analogs, as observed in related purine-diones .

Biological Activity

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological potentials.

Overview of Purine Derivatives

Purine derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structural framework of purines allows for various modifications that can enhance their therapeutic efficacy. Recent studies have highlighted the importance of understanding the structure-activity relationships (SAR) of these compounds to optimize their pharmacological profiles .

Anticancer Properties

Recent computational studies have indicated that purine derivatives exhibit significant anticancer activity. For instance, a quantitative structure–activity relationship (QSAR) study suggested that newly designed purine compounds could effectively inhibit specific cancer-related proteins. In particular, the binding energy of the compound under investigation was reported to be significantly lower than that of standard drugs, indicating a potentially higher affinity and efficacy against cancer cells .

Table 1: Anticancer Activity of Purine Derivatives

Compound NameBinding Energy (kcal/mol)Target ProteinActivity
Standard Drug-2.935FSOModerate
This compound-13.955FSOHigh

Anti-inflammatory Effects

In addition to anticancer properties, purine derivatives have shown anti-inflammatory effects. Studies have demonstrated that certain modifications in the purine structure can lead to a reduction in pro-inflammatory cytokines and mediators. This suggests that this compound may also play a role in managing inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity : A study involving various purine derivatives showed that modifications at specific positions led to enhanced cytotoxicity against different cancer cell lines. The compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics.
  • Study on Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory mechanisms of similar purine compounds indicated a marked decrease in nitric oxide production and pro-inflammatory cytokines upon treatment with these derivatives. This provides a rationale for their potential use in inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer: The compound can be synthesized via condensation reactions between hydrazinyl-purine precursors and 3-hydroxybenzaldehyde derivatives. For example, hydrazine hydrate is reacted with carbonyl-containing intermediates in a dioxane-water (2:1) solvent system under reflux for 4–5 hours. Post-reaction, crystallization from propanol-2 or ethanol-water mixtures is used to isolate the product . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios to minimize byproducts.

Q. How is structural confirmation achieved for hydrazinyl-purine derivatives like this compound?

  • Methodological Answer: Use multi-spectroscopic validation:
  • 1H/13C NMR to confirm substitution patterns and hydrazone geometry (E/Z isomerism).
  • IR spectroscopy to identify N–H (hydrazinyl) and C=O (purine-dione) stretches.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
    Comparative analysis with literature data for analogous purine-dione systems is critical to rule out tautomeric ambiguities .

Q. What purification techniques are effective for removing synthetic byproducts?

  • Methodological Answer: Recrystallization from polar aprotic solvents (e.g., propanol-2) or mixed solvents (ethanol-water) is preferred due to the compound’s moderate solubility. For persistent impurities, column chromatography with silica gel (eluent: chloroform-methanol gradients) can resolve structurally similar byproducts. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the tautomeric behavior of this compound?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibria between purine-dione and enolic forms. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) predict dominant tautomers under physiological conditions. These results should be cross-validated with variable-temperature NMR experiments to detect tautomeric shifts .

Q. What experimental strategies address contradictions in spectroscopic data for hydrazinyl-linked purines?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC, HMBC): Resolves overlapping signals and assigns quaternary carbons.
  • X-ray crystallography: Provides unambiguous confirmation of the (E)-configuration in the hydrazone moiety.
  • Isotopic labeling (15N/13C): Tracks hydrazinyl proton exchange kinetics in D2O to rule out dynamic effects .

Q. How can reaction conditions be optimized to enhance hydrazone linkage stability?

  • Methodological Answer:
  • pH control: Maintain mildly acidic conditions (pH 4–6) to stabilize the hydrazone bond.
  • Solvent screening: Test aprotic solvents (e.g., DMF, THF) to minimize hydrolysis.
  • Kinetic studies: Use stopped-flow UV-Vis spectroscopy to monitor hydrazone formation rates and identify temperature-dependent degradation pathways .

Q. What mechanistic insights explain regioselectivity in substitutions at the purine C8 position?

  • Methodological Answer: Electron-deficient purine systems favor nucleophilic attack at C8 due to resonance stabilization of the transition state. Substituent effects (e.g., 3-methyl groups) can be studied via Hammett plots or Fukui function analysis to quantify electrophilicity. Competitive reactions with alternative nucleophiles (e.g., amines vs. hydrazines) further elucidate selectivity .

Data Contradiction & Validation

Q. How to resolve discrepancies between theoretical (DFT) and experimental (NMR) chemical shift values?

  • Methodological Answer:
  • Solvent correction: Apply the IEF-PCM solvation model in DFT to account for solvent effects.
  • Dynamic averaging: Use MD simulations to model conformational flexibility and compare time-averaged shifts with static DFT results.
  • Error analysis: Calculate root-mean-square deviations (RMSD) between predicted and observed shifts to identify systematic biases .

Tables for Key Data

Analytical Technique Key Observations Reference
1H NMR (DMSO-d6)δ 8.35 (s, 1H, hydrazone CH=N)
IR (KBr)1665 cm⁻¹ (C=O), 3250 cm⁻¹ (N–H)
HRMS (ESI+)m/z 415.1521 [M+H]+ (calc. 415.1518)
X-ray diffractionConfirmed (E)-configuration

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